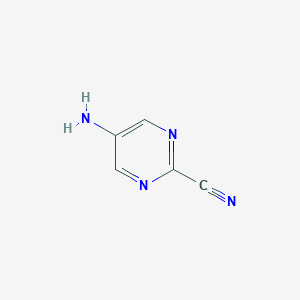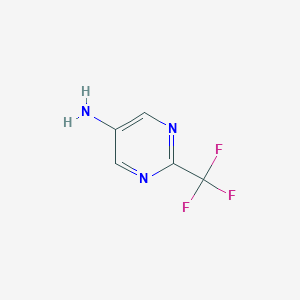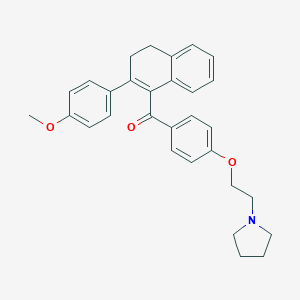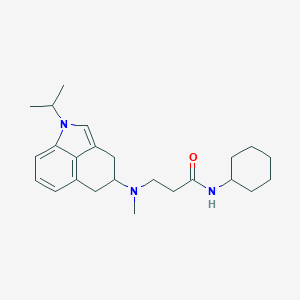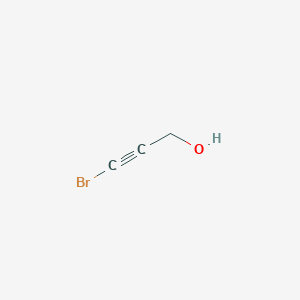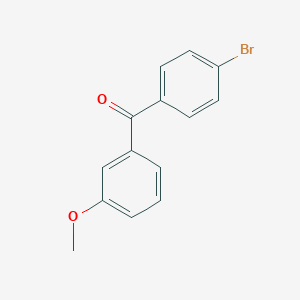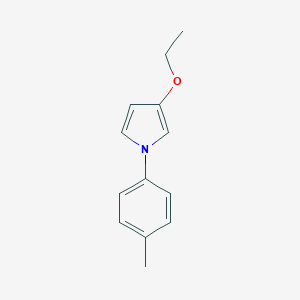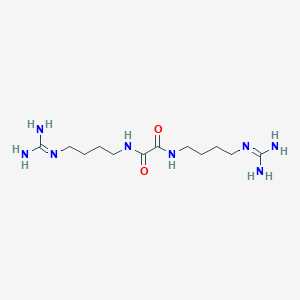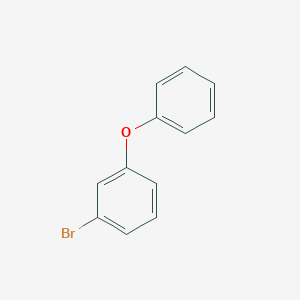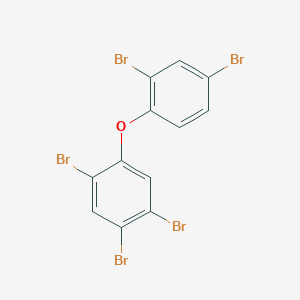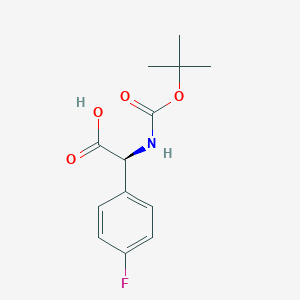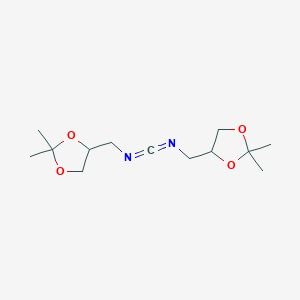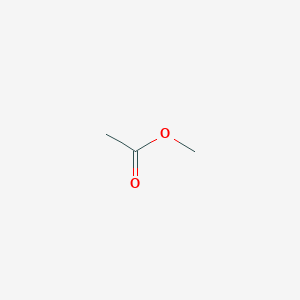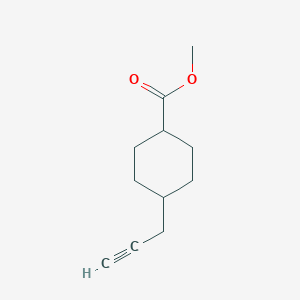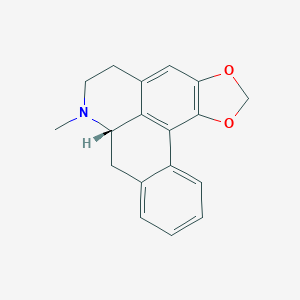
Aporheine
Übersicht
Beschreibung
Aporheine is a type of aporphine alkaloid . Aporphine alkaloids are a significant group of isoquinoline alkaloids in nature, with a variety of examples of chemical structure and pharmacological application .
Synthesis Analysis
The synthesis of aporphine alkaloids has been studied extensively. For instance, the synthesis of aporphine cores has been achieved through reactions between an isoquinoline derivative and silylaryl triflates promoted by CsF . This approach has been used in the total syntheses of various aporphine alkaloids .
Molecular Structure Analysis
Aporheine is an organic molecule containing nitrogen atoms in its structure . The structural characteristics of aporphine and its relationship with its activity have been studied .
Chemical Reactions Analysis
Aporphine alkaloids have been studied for their antioxidant properties. For example, the antioxidant activities of aporphine and phenanthrene alkaloids were studied in the reaction with a stable DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical .
Wissenschaftliche Forschungsanwendungen
Oxidative Stress and Apoptosis Induction
- A study by Huang & Chan (2017) demonstrated that Rhein, a compound related to Aporheine, induces oxidative stress and apoptosis in mouse blastocysts. This suggests potential applications in studying cellular responses to oxidative stress and apoptosis mechanisms (Huang & Chan, 2017).
Antipsychotic Drug-Induced Side Effects Study
- Boyda, Tse, Procyshyn, Honer, & Barr (2010) reviewed the metabolic side effects of antipsychotic drugs (APDs), emphasizing the need for preclinical rodent models in translational research. The study provides insights into the complex interactions of drugs like Aporheine with metabolic pathways (Boyda et al., 2010).
Neuropathic Pain Therapy Research
- Patte‐mensah, Meyer, Taleb, & Mensah-Nyagan (2014) discussed the role of allopregnanolone, a neurosteroid, in neuropathic pain therapy, highlighting its analgesic, neuroprotective, antidepressant, and anxiolytic effects. This research sheds light on the potential therapeutic applications of similar compounds like Aporheine in neuropathic pain (Patte‐mensah et al., 2014).
Evaluation of Dopaminergic Function
- Lal (1988) explored the use of Apomorphine, a derivative of Aporheine, in evaluating dopaminergic function in humans. This study provides a basis for understanding the potential of Aporheine in neuropharmacological research, especially in relation to dopaminergic systems (Lal, 1988).
Atypical Antipsychotics Safety Review
- Orsolini, Tomasetti, Valchera, Vecchiotti, Matarazzo, Vellante, Iasevoli, Buonaguro, Fornaro, Fiengo, Martinotti, Mazza, Perna, Carano, de Bartolomeis, Di Giannantonio, & de Berardis (2016) reviewed the safety and tolerability profile of atypical antipsychotic drugs (APs). The study contributes to understanding the safety considerations in the development and application of compounds like Aporheine (Orsolini et al., 2016).
Bone and Mineral Metabolism Research
- Reitsma, Bijvoet, Verlinden-Ooms, & Wee-Pals (2006) studied the effects of APD on bone metabolism and calcium homeostasis in rats. This research is relevant for understanding how Aporheine might interact with bone metabolism and mineral absorption (Reitsma et al., 2006).
Clinical Outcomes in Nursing Home Residents
- Chiu, Bero, Hessol, Lexchin, & Harrington (2015) examined the clinical effects of antipsychotic medication (APM) use in nursing home residents. The findings help in assessing the implications of Aporheine-like compounds in geriatric care and their potential effects (Chiu et al., 2015).
HDL Subpopulation Profile in Heart Disease Patients
- Asztalos, Horvath, McNamara, Roheim, Rubinstein, & Schaefer (2002) studied the effects of atorvastatin on HDL subpopulations in coronary heart disease patients, providing insights into how Aporheine might influence lipid profiles in cardiovascular research (Asztalos et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(12S)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17/h2-5,9,14H,6-8,10H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYWRARKVGOBK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=CC=C54)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aporeine | |
CAS RN |
2030-53-7 | |
| Record name | Aporeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APOREINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C0X3XW6QA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



